N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]ethane-1-sulfonamide
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Description
“N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]ethane-1-sulfonamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The starting compound is typically prepared according to known procedures . It’s treated with phosphorus oxychloride and a catalytic amount of DMF to give a 2-chloro derivative . This compound is then reacted with hydrazine hydrate in ethanol in the presence of Et3N to provide a 4-hydrazinyl derivative . This is then reacted with CS2 in pyridine to yield the final product .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a phenyl group, a pyridazine ring, and a 1,2,4-triazole ring . These structural features are important for the compound’s biological activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of the starting compound with phosphorus oxychloride and DMF, followed by reaction with hydrazine hydrate, and finally reaction with CS2 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure and the properties of similar compounds. For example, the presence of the phenyl, pyridazine, and 1,2,4-triazole rings suggests that this compound may have good solubility and stability .Mechanism of Action
Target of Action
The compound, N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethanesulfonamide, belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
Compounds in the same class are known to interact with biological receptors due to their dipole character, hydrogen bonding capacity, rigidity, and specific solubility . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been reported to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been reported to exhibit anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Action Environment
The synthesis and stability of similar compounds can be influenced by factors such as reactant ratios and reaction conditions .
Future Directions
Properties
IUPAC Name |
N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-2-24(21,22)16-10-11-23-14-9-8-13-17-18-15(20(13)19-14)12-6-4-3-5-7-12/h3-9,16H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTLSVNWOASWGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCOC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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